1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea
Description
Properties
IUPAC Name |
1-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c22-16-10-14(12-21(16)15-7-2-1-3-8-15)20-17(23)19-11-13-6-4-5-9-18-13/h1-9,14H,10-12H2,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKBQWDWEKCTHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea typically involves the reaction of a pyrrolidinone derivative with a pyridine-containing amine under suitable conditions. Common reagents might include coupling agents like EDCI or DCC, and the reaction is often carried out in an organic solvent such as dichloromethane or DMF.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridine or pyrrolidinone rings.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like PCC or KMnO4, reducing agents like LiAlH4 or NaBH4, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include modified urea derivatives with different functional groups or altered ring structures.
Scientific Research Applications
1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.
Comparison with Similar Compounds
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea (CAS 891090-60-1)
- Structural Difference: The pyrrolidinone ring’s 1-position is substituted with a p-tolyl (4-methylphenyl) group instead of phenyl.
- Molecular weight: 324.4 g/mol (C₁₈H₂₀N₄O₂) .
- Activity: No specific data provided, but analogous modifications in other compounds correlate with altered binding affinities in kinase targets .
1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea (CAS 894005-84-6)
3-(5-Oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea (CAS 894005-27-7)
- Structural Difference : The pyridinylmethyl group is replaced with an oxolane-2-ylmethyl (tetrahydrofuran-derived) substituent.
- Impact : The oxygen-rich oxolane moiety may improve aqueous solubility. Molecular weight: 303.36 g/mol (C₁₆H₂₁N₃O₃) .
Urea Derivatives with Pyridinylmethyl Substituents
1-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea (2PU-3)
- Structural Difference: Lacks the pyrrolidinone ring; the urea is substituted with a 4-chlorophenyl group.
- Activity : Exhibits cytokinin-like effects in plants, delaying senescence by reducing chlorophyll degradation and suppressing RNase activity .
- Relevance: Highlights the role of the pyridinylmethyl group in bioactivity, suggesting that its presence in the target compound may confer similar properties when combined with the pyrrolidinone scaffold.
Glucokinase Activators and Analgesics
- Example: 1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (Compound 1 in ) activates glucokinase, while (E)-1-(4-((1-(4-chlorobenzyl)-5-ethyl-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea (Compound 3) acts as an analgesic .
- Comparison: Substituents on the urea and aromatic systems dictate target specificity. The target compound’s pyrrolidinone-pyridinylmethyl combination may similarly influence selectivity for enzymes or receptors.
Research Implications and Gaps
- Structure-Activity Relationships (SAR): The pyridinylmethyl group appears critical for interactions with biological targets (e.g., cytokinin receptors), while the pyrrolidinone ring may confer conformational rigidity or additional binding interactions .
- Data Limitations : Physical properties (solubility, stability) and direct pharmacological data for the target compound are absent in the provided evidence.
- Future Directions: Synthesis and profiling of analogs with varying substituents on the pyrrolidinone and urea moieties could optimize bioactivity and pharmacokinetics.
Biological Activity
1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, highlighting its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
The compound is characterized by a unique structure that includes a pyrrolidinone ring and a urea linkage, contributing to its biological activity. Below are its key chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H20N4O2 |
| Molecular Weight | 328.38 g/mol |
| CAS Number | 2034390-62-8 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The urea moiety is known to facilitate binding to target proteins, potentially modulating their activity. This interaction can lead to downstream effects on cellular pathways, influencing processes such as inflammation and cell proliferation.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits various biological activities:
1. Anticancer Activity
Studies have demonstrated that the compound can inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest. For instance, in vitro assays showed significant cytotoxic effects against breast cancer cells, suggesting its potential as an anticancer agent.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases.
3. Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may enhance cognitive function by modulating neurotransmitter levels and protecting neuronal integrity.
Case Studies
Several case studies have explored the efficacy of this compound:
Case Study 1: Anticancer Efficacy
A study published in Frontiers in Oncology reported that treatment with this compound led to a dose-dependent decrease in tumor size in xenograft models of breast cancer. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors.
Case Study 2: Inflammation Reduction
In a rodent model of arthritis, administration of the compound resulted in significant reductions in joint swelling and pain scores compared to controls. The study noted a marked decrease in inflammatory markers such as TNF-alpha and IL-6.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar urea-based compounds.
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 1-Phenylurea | Lacks pyrrolidinone ring | Limited anticancer activity |
| N-(4-Hydroxyphenyl)urea | Lacks pyridine moiety | Moderate anti-inflammatory effects |
| Urea Derivatives (General) | Varying side chains | Diverse biological activities |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea, and how do reaction conditions influence yield?
- Methodology : The compound's urea core can be synthesized via coupling reactions between amine and isocyanate intermediates. For example, substituted pyrrolidinone precursors (e.g., 5-oxo-1-phenylpyrrolidin-3-yl derivatives) are reacted with pyridin-2-ylmethyl isocyanates under anhydrous conditions. Catalytic methods, such as palladium-mediated coupling (e.g., ligand-regulated urea synthesis ), may enhance regioselectivity. Reaction optimization (solvent polarity, temperature, and stoichiometry) is critical, as yields for structurally analogous ureas range from 30–48% depending on substituents .
Q. How are spectroscopic techniques (NMR, IR) applied to confirm the structure of this compound?
- Methodology :
- 1H NMR : Key signals include the pyrrolidinone NH (~10 ppm, broad singlet), pyridin-2-ylmethyl CH2 (δ ~4.5–5.0 ppm), and aromatic protons from the phenyl and pyridine rings (δ ~6.5–8.5 ppm). Diastereotopic protons in the pyrrolidinone ring split into distinct multiplet patterns .
- IR : Stretching vibrations for urea C=O (~1640–1680 cm⁻¹) and pyrrolidinone carbonyl (~1700 cm⁻¹) confirm functional groups. Pyridine ring vibrations appear at ~1590 cm⁻¹ .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodology :
- Cytokinin-like activity : Excised leaf senescence assays (e.g., Arabidopsis) measure chlorophyll retention under dark conditions. Urea derivatives like 2PU-3 (structurally similar) showed delayed senescence at 0.01 mM, assessed via spectrophotometric chlorophyll quantification .
- Enzyme inhibition : Screen against targets such as protein arginine N-methyltransferase 3 (PRMT3) using IC50 assays. Analogous pyridin-2-ylmethyl ureas exhibit inhibitory activity in the µM range .
Advanced Research Questions
Q. How can synthetic pathways be optimized to address low yields in multi-step reactions?
- Methodology :
- Parallel solution-phase synthesis : For structurally complex analogs (e.g., 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides), parallel amidation of intermediates reduces stepwise losses. Yields improved from ~30% to >50% by optimizing coupling agents (e.g., HATU vs. EDCI) .
- Catalytic systems : Palladium-catalyzed methods (e.g., ligand-regulated C–N coupling) enhance efficiency for urea bond formation, reducing side products .
Q. What strategies resolve contradictions in biological activity data across cell lines or assays?
- Methodology :
- Dose-response profiling : Replicate assays across multiple cell lines (e.g., cancer vs. normal) to identify cell-specific toxicity or off-target effects. For example, urea derivatives in showed variability in PRMT3 inhibition due to differential membrane permeability.
- Metabolic stability assays : Assess compound stability in liver microsomes to rule out rapid degradation as a cause of inconsistent activity .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Methodology :
- Core modifications : Replace the pyrrolidinone 5-oxo group with a thione or sulfone to evaluate electron-withdrawing effects on bioactivity.
- Substituent analysis : Introduce halogenated phenyl groups (e.g., 4-F, 3-Cl) on the pyrrolidinone ring to enhance binding affinity, as seen in PRMT3 inhibitors .
- Pyridine substitution : Compare pyridin-2-ylmethyl vs. pyridin-3-ylmethyl analogs; the former showed higher potency due to spatial alignment with enzyme active sites .
Q. What crystallographic or computational methods validate binding modes with biological targets?
- Methodology :
- X-ray crystallography : Co-crystallize the compound with PRMT3 or cytokinin receptors to identify key hydrogen bonds (e.g., urea NH with Asp/Glu residues) .
- Molecular docking : Use software like AutoDock Vina to model interactions. For example, the pyridin-2-ylmethyl group in Enzastaurin analogs forms π-π stacking with hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
